2-[(4-CHLOROPHENYL)FORMAMIDO]-2-METHYLPROPYL 4-CHLOROBENZOATE
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Overview
Description
2-[(4-CHLOROPHENYL)FORMAMIDO]-2-METHYLPROPYL 4-CHLOROBENZOATE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a formamido group attached to a methylpropyl chain, further esterified with 4-chlorobenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)FORMAMIDO]-2-METHYLPROPYL 4-CHLOROBENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Formamido Intermediate: The initial step involves the reaction of 4-chloroaniline with formic acid to form 4-chlorophenylformamide.
Alkylation: The formamide intermediate is then reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 2-[(4-chlorophenyl)formamido]-2-methylpropane.
Esterification: The final step involves the esterification of the alkylated intermediate with 4-chlorobenzoic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)FORMAMIDO]-2-METHYLPROPYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-CHLOROPHENYL)FORMAMIDO]-2-METHYLPROPYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)FORMAMIDO]-2-METHYLPROPYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)formamido]acetic acid
- 2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid
- Ethyl 2-[(4-chlorophenyl)formamido]acetate
Uniqueness
2-[(4-CHLOROPHENYL)FORMAMIDO]-2-METHYLPROPYL 4-CHLOROBENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, formamido group, and ester linkage makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
[2-[(4-chlorobenzoyl)amino]-2-methylpropyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-18(2,21-16(22)12-3-7-14(19)8-4-12)11-24-17(23)13-5-9-15(20)10-6-13/h3-10H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIDOULZVIFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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